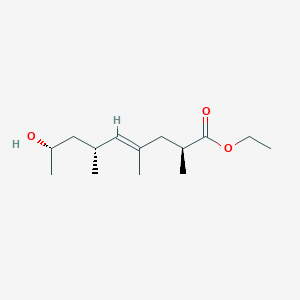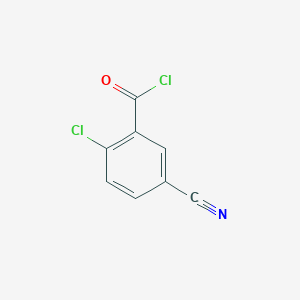
Cdpc-phospholipid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cdpc-phospholipid is a synthetic phospholipid that has garnered significant attention in the scientific community due to its potential applications in various fields, including drug delivery, imaging, and diagnostics.
Mecanismo De Acción
The mechanism of action of Cdpc-phospholipid is based on its ability to form stable liposomes, which are spherical vesicles composed of a phospholipid bilayer. These liposomes can encapsulate drugs or contrast agents, allowing for targeted delivery to specific cells or tissues. The disulfide bond in Cdpc-phospholipid can be cleaved by the high levels of glutathione found in cancer cells, resulting in the release of the encapsulated drug.
Biochemical and Physiological Effects:
Studies have shown that Cdpc-phospholipid has low toxicity and is well-tolerated in vivo. Additionally, Cdpc-phospholipid has been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Cdpc-phospholipid is its ability to encapsulate hydrophobic drugs, which are difficult to deliver using traditional drug delivery methods. Additionally, Cdpc-phospholipid has a long circulation time in the body, allowing for sustained drug release. However, Cdpc-phospholipid can be difficult to synthesize and has limited stability, which can affect its efficacy in vivo.
Direcciones Futuras
Future research on Cdpc-phospholipid could focus on improving its stability and optimizing its synthesis method. Additionally, Cdpc-phospholipid could be further studied for its potential applications in other fields, such as diagnostics and theranostics. Finally, the use of Cdpc-phospholipid in combination with other therapies, such as immunotherapy, could be explored to enhance its therapeutic efficacy.
In conclusion, Cdpc-phospholipid is a promising synthetic phospholipid with potential applications in various fields, particularly in drug delivery and imaging. Further research is needed to fully understand its mechanism of action and optimize its synthesis method for clinical applications.
Métodos De Síntesis
Cdpc-phospholipid is synthesized through a chemical reaction between 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) and 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide] (MPB-PE). The reaction involves the formation of a disulfide bond between the maleimide group of MPB-PE and the thiol group of DPPC, resulting in the formation of Cdpc-phospholipid.
Aplicaciones Científicas De Investigación
Cdpc-phospholipid has been extensively studied for its potential applications in drug delivery, particularly in cancer therapy. Studies have shown that Cdpc-phospholipid can effectively deliver chemotherapeutic drugs to cancer cells, resulting in enhanced drug efficacy and reduced side effects. Additionally, Cdpc-phospholipid has been used as a contrast agent in magnetic resonance imaging (MRI) and computed tomography (CT) imaging.
Propiedades
Número CAS |
117894-50-5 |
|---|---|
Nombre del producto |
Cdpc-phospholipid |
Fórmula molecular |
C50H68N5O10P |
Peso molecular |
930.1 g/mol |
Nombre IUPAC |
[(2R)-2,3-bis[[4-[(4-octoxyphenyl)diazenyl]benzoyl]oxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C50H68N5O10P/c1-6-8-10-12-14-16-35-60-46-30-26-44(27-31-46)53-51-42-22-18-40(19-23-42)49(56)62-38-48(39-64-66(58,59)63-37-34-55(3,4)5)65-50(57)41-20-24-43(25-21-41)52-54-45-28-32-47(33-29-45)61-36-17-15-13-11-9-7-2/h18-33,48H,6-17,34-39H2,1-5H3/t48-/m1/s1 |
Clave InChI |
JIEHVFNLWXQWOB-QSCHNALKSA-N |
SMILES isomérico |
CCCCCCCCOC1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C3=CC=C(C=C3)N=NC4=CC=C(C=C4)OCCCCCCCC |
SMILES |
CCCCCCCCOC1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C3=CC=C(C=C3)N=NC4=CC=C(C=C4)OCCCCCCCC |
SMILES canónico |
CCCCCCCCOC1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C3=CC=C(C=C3)N=NC4=CC=C(C=C4)OCCCCCCCC |
Sinónimos |
is(4'-n-octanoxyazobenzene-4-carboxyl)phosphatidylcholine CDPC-phospholipid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl (3R)-3-[[(2R)-2-[[(2S)-2-aminopropanoyl]-methylamino]-3-(2-bromo-1H-indol-3-yl)propanoyl]amino]-3-[4-tri(propan-2-yl)silyloxyphenyl]propanoate](/img/structure/B49936.png)


![(4S)-3-[(2S,3S)-3-Hydroxy-2,4-dimethyl-1-oxo-4-penten-1-yl]-4-(phenylmethyl)-2-oxazolidinone](/img/structure/B49947.png)

![(2R)-3-(2-bromo-1H-indol-3-yl)-2-[methyl-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoic acid](/img/structure/B49950.png)

![Methyl (2R)-3-(2-bromo-1H-indol-3-yl)-2-[methyl-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoate](/img/structure/B49955.png)





